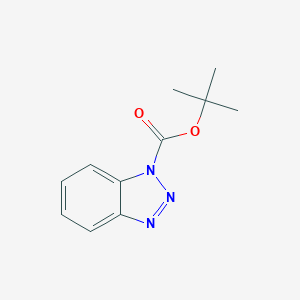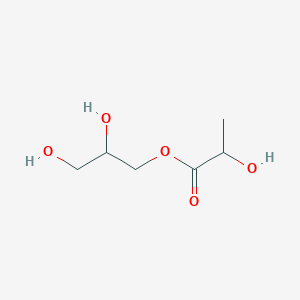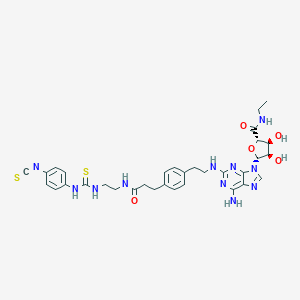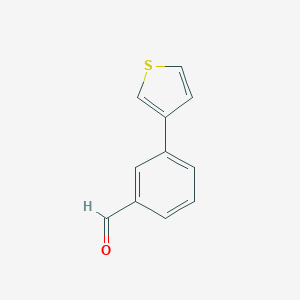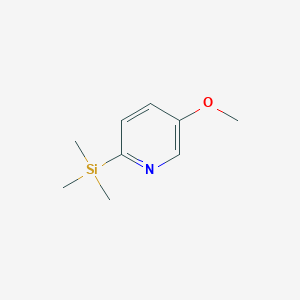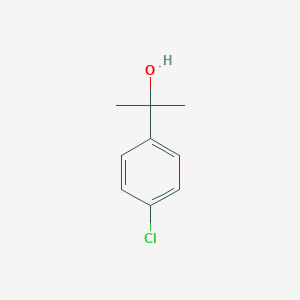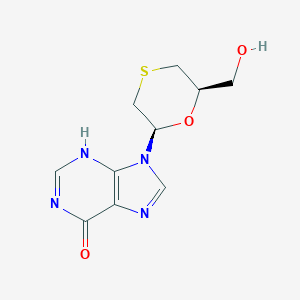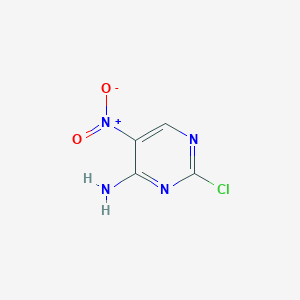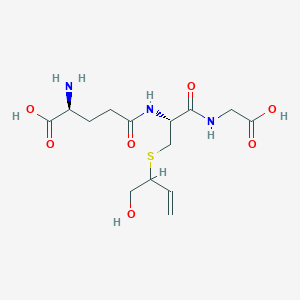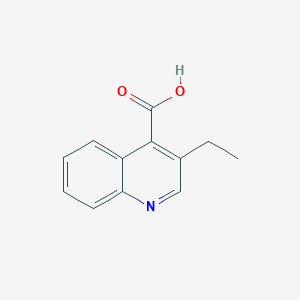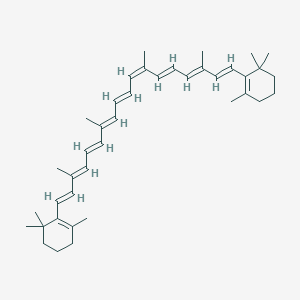
(13Z)-beta-Carotene
描述
(13Z)-beta-Carotene is a naturally occurring carotenoid, a type of pigment found in plants, algae, and photosynthetic bacteria. It is one of the many isomers of beta-carotene, which is a precursor to vitamin A. Carotenoids are responsible for the red, orange, and yellow colors in many fruits and vegetables. This compound is particularly noted for its antioxidant properties and its role in human health, including vision and immune function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-beta-Carotene can be achieved through various methods, including chemical synthesis and biotechnological approaches. One common method involves the isomerization of all-trans-beta-carotene to this compound using iodine as a catalyst. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the selective formation of the (13Z) isomer.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as algae or genetically modified microorganisms. The extraction process includes cell disruption, solvent extraction, and purification steps to isolate the desired isomer. Freeze-drying is a preferred method for retaining the carotenoid content during the extraction process .
化学反应分析
Types of Reactions
(13Z)-beta-Carotene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxidized derivatives.
Reduction: Although less common, reduction reactions can convert beta-carotene into more saturated compounds.
Isomerization: The compound can isomerize to other forms of beta-carotene under the influence of heat, light, or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, ozone, and peroxides.
Isomerization: Iodine and other halogens are often used as catalysts for isomerization reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, such as beta-carotene epoxides, and other isomers of beta-carotene.
科学研究应用
(13Z)-beta-Carotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carotenoid chemistry and photochemistry.
Biology: Research on this compound focuses on its role in photosynthesis and its antioxidant properties.
Medicine: The compound is studied for its potential in preventing diseases related to oxidative stress, such as cancer and cardiovascular diseases.
作用机制
The mechanism of action of (13Z)-beta-Carotene involves its antioxidant properties. It can quench singlet oxygen and neutralize free radicals, thereby protecting cells from oxidative damage. The compound also plays a role in the visual cycle by being converted to retinal, a form of vitamin A, which is essential for vision. Additionally, this compound can modulate gene expression and immune function through its interaction with nuclear receptors and other molecular targets .
相似化合物的比较
Similar Compounds
All-trans-beta-Carotene: The most common isomer of beta-carotene, known for its high vitamin A activity.
9Z-beta-Carotene: Another isomer with similar antioxidant properties but different bioavailability.
Lycopene: A carotenoid with a similar structure but different biological activities, primarily found in tomatoes.
Uniqueness
(13Z)-beta-Carotene is unique due to its specific isomeric form, which affects its bioavailability and antioxidant properties. Unlike all-trans-beta-Carotene, the (13Z) isomer is more stable under certain conditions and may have different health benefits. Its distinct chemical structure also makes it a valuable compound for studying the effects of carotenoid isomerization on biological functions .
属性
IUPAC Name |
1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11Z,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17-,32-18+,33-21+,34-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHQHLEOONYIE-MZMZTKINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(CCCC2(C)C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920482 | |
| Record name | 13-cis-beta-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6811-73-0 | |
| Record name | 13′-cis-β-Carotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6811-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Carotene, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006811730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-beta-Carotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-CAROTENE, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK6YA62H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-cis-beta-Carotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


